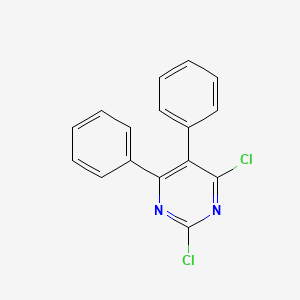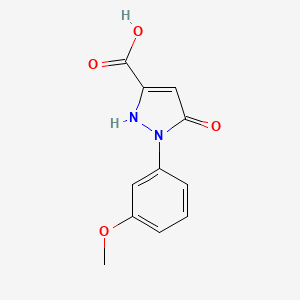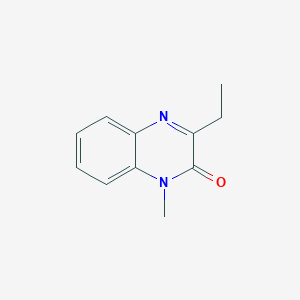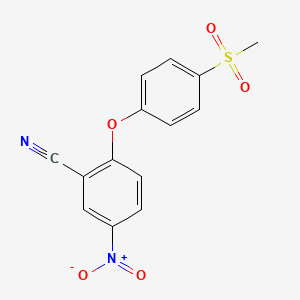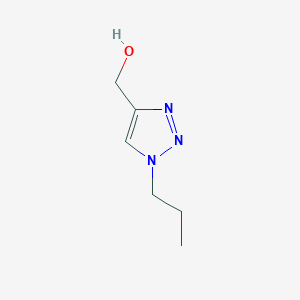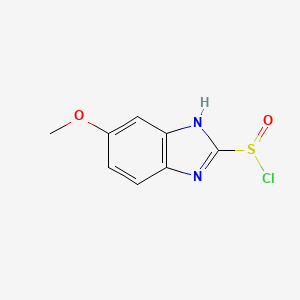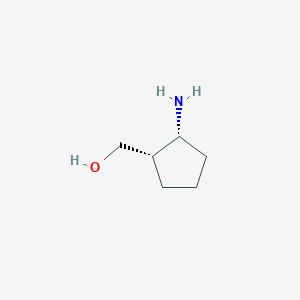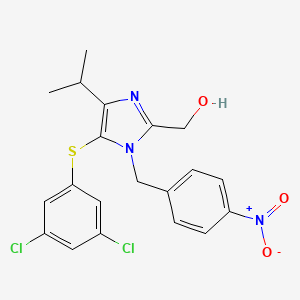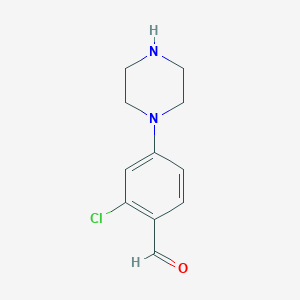
2-CHLORO-4-(1-PIPERAZINYL)-BENZALDEHYDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-CHLORO-4-(1-PIPERAZINYL)-BENZALDEHYDE is an organic compound with the molecular formula C11H13ClN2O. It is a derivative of benzaldehyde, where the benzene ring is substituted with a chlorine atom and a piperazine ring. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-CHLORO-4-(1-PIPERAZINYL)-BENZALDEHYDE typically involves the reaction of 2-chloro-4-nitrobenzaldehyde with piperazine. The reaction is carried out in the presence of a reducing agent such as hydrogen gas or a metal catalyst like palladium on carbon. The nitro group is reduced to an amine, forming the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization or chromatography .
化学反応の分析
Types of Reactions
2-CHLORO-4-(1-PIPERAZINYL)-BENZALDEHYDE undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols, and other nucleophiles
Major Products Formed
Oxidation: 2-Chloro-4-(1-piperazinyl)benzoic acid
Reduction: 2-Chloro-4-(1-piperazinyl)benzyl alcohol
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used
科学的研究の応用
2-CHLORO-4-(1-PIPERAZINYL)-BENZALDEHYDE has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is used in the production of specialty chemicals and as a building block for more complex molecules
作用機序
The mechanism of action of 2-CHLORO-4-(1-PIPERAZINYL)-BENZALDEHYDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In receptor binding studies, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .
類似化合物との比較
Similar Compounds
- 2-Chloro-4-(4-ethylpiperazinyl)benzaldehyde
- 2-Chloro-4-(4-hydroxyethylpiperazinyl)benzaldehyde
- 4-(4-Benzyl-1-piperazinyl)benzaldehyde
Uniqueness
2-CHLORO-4-(1-PIPERAZINYL)-BENZALDEHYDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the piperazine ring enhances its solubility and ability to interact with biological targets, making it a valuable compound in medicinal chemistry and drug discovery .
特性
分子式 |
C11H13ClN2O |
|---|---|
分子量 |
224.68 g/mol |
IUPAC名 |
2-chloro-4-piperazin-1-ylbenzaldehyde |
InChI |
InChI=1S/C11H13ClN2O/c12-11-7-10(2-1-9(11)8-15)14-5-3-13-4-6-14/h1-2,7-8,13H,3-6H2 |
InChIキー |
ZGKIIMCNXBVFSH-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1)C2=CC(=C(C=C2)C=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Dimethyl bicyclo[4.1.0]heptane-7,7-dicarboxylate](/img/structure/B8748332.png)



